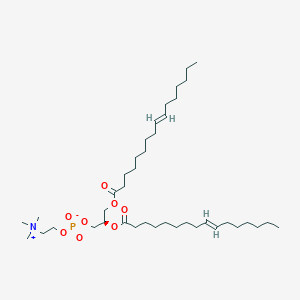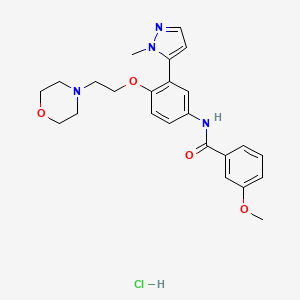
beta-Sitostanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stigmastanol is a steroid derivative characterized by the hydroxyl group in position C-3 of the steroid skeleton, and a saturated bond in position 5-6 of the B ring.
Scientific Research Applications
Cholesterol Absorption Inhibition
Beta-sitostanol has been studied for its ability to inhibit cholesterol absorption in the human small bowel. A study conducted on ileostomy subjects revealed that this compound ester significantly decreased cholesterol absorption when added to a basal diet, suggesting its potential in managing cholesterol levels (Normén, Dutta, Lia, & Andersson, 2000).
Immunomodulatory Effects
Research has also explored the immunomodulatory effects of this compound. One study found that this compound, along with other plant sterols, significantly suppressed mitogen-induced IL-2 production in Jurkat T cells in a dose-dependent manner. This suggests potential implications for this compound in modulating immune responses (Aherne & O'Brien, 2008).
Green Synthesis of this compound Esters
The green synthesis of this compound esters, which are used as dietary supplements for decreasing cholesterol absorption, has been investigated. A study utilizing the lipase/sterol esterase from Ophiostoma piceae demonstrated efficient synthesis of beta-sitostanyl oleate, providing a sustainable alternative to chemical synthesis (Molina-Gutiérrez et al., 2017).
Synthesis and Optimization
Advancements in the synthesis process of this compound compounds have been made. For example, an improved method for synthesizing trans-feruloyl-beta-sitostanol has been developed, offering high purity and yield (Condo, Baker, Moreau, & Hicks, 2001). Another study focused on optimizing the lipase-catalyzed synthesis of this compound esters using response surface methodology, achieving high esterification efficiencies (Hakalin, Molina-Gutiérrez, Prieto, & Martínez, 2018).
properties
Molecular Formula |
C29H52O |
|---|---|
Molecular Weight |
416.7 g/mol |
IUPAC Name |
(8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H52O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-27,30H,7-18H2,1-6H3/t20-,21-,22?,23?,24+,25-,26+,27+,28+,29-/m1/s1 |
InChI Key |
LGJMUZUPVCAVPU-XRMRLTDLSA-N |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(C4)O)C)C)C(C)C |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C |
synonyms |
24 alpha-ethyl-5 alpha-cholestan-3 beta-ol 24 alpha-ethyl-5 beta-cholestan-3 alpha-ol beta-sitostanol dihydrositosterol sitostanol stigmastanol stigmastanol, (3beta,5beta,24S)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B1261808.png)



![2-({[3-(3,4-Dihydroisoquinolin-2(1h)-Ylsulfonyl)phenyl]carbonyl}amino)benzoic Acid](/img/structure/B1261814.png)


![[(3R,3aR,4R,5S,6S,7aS)-6-[(2S,3R,4R,5S)-5-acetyloxy-2-(acetyloxymethyl)-3-(2-methoxy-2-oxoethyl)-2,4-dimethyl-7-oxooxepan-4-yl]-5-formyloxy-3-(furan-3-yl)-7a-hydroxy-3a-methyl-7-methylidene-1-oxo-3,4,5,6-tetrahydro-2H-inden-4-yl] (2S,3S)-2-hydroxy-3-methylpentanoate](/img/structure/B1261819.png)
